Cas no 51773-32-1 ((2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol)
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol
- SCHEMBL12219511
- (R,S)-1,1,1-Trifluoro-3,3-dimethyl-butan-2-ol
- 51773-32-1
- WNVPWDLBCRTOGW-BYPYZUCNSA-N
- EN300-1932817
-
- Inchi: 1S/C6H11F3O/c1-5(2,3)4(10)6(7,8)9/h4,10H,1-3H3/t4-/m0/s1
- InChI Key: WNVPWDLBCRTOGW-BYPYZUCNSA-N
- SMILES: FC([C@H](C(C)(C)C)O)(F)F
Computed Properties
- Exact Mass: 156.07619946g/mol
- Monoisotopic Mass: 156.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1932817-1g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1932817-5g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 5g |
$3479.0 | 2023-09-17 | ||
| Enamine | EN300-1932817-10g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 10g |
$5159.0 | 2023-09-17 | ||
| Enamine | EN300-1932817-0.05g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1932817-0.1g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1932817-0.25g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1932817-0.5g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1932817-1.0g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1932817-2.5g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1932817-5.0g |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
51773-32-1 | 5g |
$3894.0 | 2023-06-02 |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Compound CAS No 51773-32-1: (2S)-1,1,1-Trifluoro-3,3-Dimethylbutan-2-Ol
The compound with CAS No 51773-32-1, commonly referred to as (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol, is a highly specialized organic compound with unique chemical properties and a wide range of applications. This compound has garnered significant attention in recent years due to its versatile nature and potential in various industries. The (2S) configuration of this molecule plays a crucial role in its stereochemical properties, making it particularly valuable in chiral synthesis and pharmaceutical applications.
Chemical Structure and Properties: The molecular structure of (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol consists of a central chiral carbon atom bonded to three methyl groups and one hydroxyl group. The presence of three fluorine atoms on the same carbon introduces significant electron-withdrawing effects, which influence the compound's reactivity and stability. This unique structure contributes to its high boiling point and low solubility in water, making it suitable for specific industrial applications.
Applications in Pharmaceutical Industry: One of the most notable applications of this compound is in the pharmaceutical industry. The (2S) configuration is often sought after in drug development due to its ability to interact selectively with biological targets. Recent studies have highlighted its potential as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This has significant implications for drug design and development, where stereochemistry plays a critical role in efficacy and safety.
Industrial Uses: Beyond pharmaceuticals, (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol finds applications in various industrial processes. Its stability under harsh conditions makes it ideal for use as a solvent in chemical reactions. Additionally, its unique electronic properties make it a valuable component in the formulation of advanced materials such as polymers and coatings.
Recent Research Developments: Recent advancements in synthetic chemistry have further expanded the utility of this compound. Researchers have explored its role in catalytic processes, particularly in the development of enantioselective catalysts. These catalysts have shown promise in accelerating complex organic reactions while maintaining high levels of enantioselectivity. Furthermore, studies into its biodegradation properties have provided insights into its environmental impact, paving the way for more sustainable industrial practices.
Conclusion: The compound (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol (CAS No 51773-32-1) stands out as a versatile and valuable molecule with diverse applications across multiple industries. Its unique chemical properties and stereochemical configuration make it an essential component in modern chemical synthesis and pharmaceutical development. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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